molecular formula C18H19ClN4O2 B12673435 1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium chloride CAS No. 27564-03-0

1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium chloride

Cat. No.: B12673435
CAS No.: 27564-03-0
M. Wt: 358.8 g/mol
InChI Key: JVVULWCPWOSDLK-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium chloride is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

The synthesis of 1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium chloride typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with 2-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to form complex molecules and study reaction mechanisms.

    Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, including drug development and testing.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium chloride involves its interaction with specific molecular targets, leading to various biochemical and chemical effects. The compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function. The pathways involved depend on the specific application and the nature of the interaction with the target molecules.

Comparison with Similar Compounds

1,3,3-Trimethyl-2-(((2-nitrophenyl)hydrazono)methyl)-3H-indolium chloride can be compared with similar compounds such as:

    1,3,3-Trimethyl-2-methyleneindoline: Known for its use as a precursor in the synthesis of various indoline derivatives.

    2-Nitrophenylhydrazine: Used in the synthesis of hydrazone derivatives and as a reagent in organic chemistry.

    1,3,3-Trimethylindoline: Utilized in the production of dyes and pigments. The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.

Properties

CAS No.

27564-03-0

Molecular Formula

C18H19ClN4O2

Molecular Weight

358.8 g/mol

IUPAC Name

2-nitro-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;chloride

InChI

InChI=1S/C18H18N4O2.ClH/c1-18(2)13-8-4-6-10-15(13)21(3)17(18)12-19-20-14-9-5-7-11-16(14)22(23)24;/h4-12H,1-3H3;1H

InChI Key

JVVULWCPWOSDLK-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=N/NC3=CC=CC=C3[N+](=O)[O-])C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=NNC3=CC=CC=C3[N+](=O)[O-])C)C.[Cl-]

Origin of Product

United States

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